Methyl 2-chloro-6-isopropylpyrimidine-4-carboxylate
Description
Methyl 2-chloro-6-isopropylpyrimidine-4-carboxylate is a pyrimidine derivative characterized by a chloro group at position 2, an isopropyl substituent at position 6, and a methyl ester at position 4. Pyrimidine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural diversity.
Properties
IUPAC Name |
methyl 2-chloro-6-propan-2-ylpyrimidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-5(2)6-4-7(8(13)14-3)12-9(10)11-6/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXJPHZORCUYSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC(=N1)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-6-isopropylpyrimidine-4-carboxylate typically involves the reaction of 2-chloro-6-isopropylpyrimidine-4-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This process ensures that the reaction proceeds to completion, yielding the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-6-isopropylpyrimidine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines can be used in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, can facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups replacing the chlorine atom or modifications to the ester group.
Scientific Research Applications
Methyl 2-chloro-6-isopropylpyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, such as antiviral or anticancer properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-6-isopropylpyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
The following analysis compares Methyl 2-chloro-6-isopropylpyrimidine-4-carboxylate with three structurally related pyrimidine derivatives, focusing on substituent effects, crystallographic data, and reactivity.
Structural and Functional Group Variations
Table 1: Substituent Comparison of Pyrimidine Derivatives
Crystallographic and Conformational Insights
- Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate (): Structure: The pyrimidine and fluorophenyl rings form dihedral angles of 41.72°, 26.21°, and 36.49°, indicating significant conformational flexibility. Hydrogen Bonding: Intramolecular C–H⋯O hydrogen bonds create six- and seven-membered rings, stabilizing the structure. Intermolecular C–H⋯O bonds link molecules in the crystal lattice. Comparison: The methylsulfonyl group at position 2 (vs.
- Ethyl 2-amino-6-methylpyrimidine-4-carboxylate (): Structure: The amino group at position 2 (vs. chloro) introduces nucleophilic reactivity and hydrogen-bond donor sites. The ethyl ester (vs. methyl) may increase lipophilicity. Comparison: The smaller methyl group at position 6 (vs. isopropyl) reduces steric hindrance, possibly enhancing substrate accessibility in synthetic or biological applications.
Reactivity and Functional Implications
- Chloro vs. Methylsulfonyl/Amino Groups (Position 2): The chloro substituent in the target compound is a strong electron-withdrawing group, making the pyrimidine ring more electrophilic. This contrasts with the methylsulfonyl group in , which is also electron-withdrawing but capable of participating in hydrogen bonding. The amino group in is electron-donating, increasing ring nucleophilicity .
- Isopropyl vs. In contrast, the methyl group in and chloro in offer less steric resistance, favoring different reaction pathways .
Ester Group Variations (Position 4/5):
Biological Activity
Methyl 2-chloro-6-isopropylpyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies demonstrating its efficacy.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps, typically starting from commercially available pyrimidine derivatives. The introduction of the isopropyl group at the 6-position and the chloro group at the 2-position are crucial for enhancing biological activity. The carboxylate moiety at the 4-position plays a significant role in modulating the compound's interaction with biological targets.
Recent studies have shown that modifications to the pyrimidine scaffold can significantly affect its activity against various enzymes, particularly cyclooxygenases (COX). For instance, derivatives with electron-donating groups have demonstrated improved inhibitory effects on COX-1 and COX-2, which are pivotal in inflammatory processes .
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties through various assays. In vitro studies using COX enzyme assays revealed that this compound exhibits significant inhibitory activity against COX-2, which is associated with inflammation and pain pathways. The half-maximal inhibitory concentration (IC50) values for this compound were reported to be competitive with established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac and celecoxib .
Table 1: IC50 Values of Selected Pyrimidine Derivatives Against COX Enzymes
| Compound | IC50 (µM) COX-1 | IC50 (µM) COX-2 |
|---|---|---|
| This compound | 28.39 ± 0.03 | 23.8 ± 0.20 |
| Diclofenac | 6.74 | 1.10 |
| Celecoxib | - | 0.04 ± 0.01 |
The data indicate that this compound has a promising profile as a potential anti-inflammatory agent due to its selective inhibition of COX-2 over COX-1.
Anticancer Activity
In addition to its anti-inflammatory effects, this compound has also been studied for anticancer properties. Research indicates that it may inhibit cancer cell proliferation by interfering with key signaling pathways involved in tumor growth and angiogenesis. Specifically, its action on vascular endothelial growth factor receptor (VEGFR) pathways has been noted as a mechanism through which it may exert anticancer effects .
Case Study: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The compound was found to induce apoptosis in human colon cancer cells, highlighting its potential as an anticancer therapeutic agent .
Q & A
Q. What are the optimal synthetic routes for Methyl 2-chloro-6-isopropylpyrimidine-4-carboxylate, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and esterification. For example, analogous pyrimidine carboxylates are synthesized via palladium-catalyzed cross-coupling or cyclocondensation of thioureas with β-ketoesters . Key steps include:
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Chlorination : Use of POCl₃ or SOCl₂ at reflux to introduce the chloro substituent.
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Esterification : Methanol under acidic conditions to form the methyl ester.
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Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) to achieve >95% purity.
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Optimization : Continuous flow reactors improve yield and reduce side products by controlling reaction kinetics .
- Data Table :
| Synthetic Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Chlorination | POCl₃, 80°C, 6h | 78 | 92 | |
| Esterification | MeOH, H₂SO₄, 24h | 85 | 95 |
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
- Methodological Answer :
-
NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) resolve substituent positions. For example, the isopropyl group shows a septet (¹H, δ 2.8–3.2 ppm) and a doublet (¹³C, δ 22–25 ppm) .
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X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) confirms spatial arrangement. Software like SHELXL refines bond lengths/angles .
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Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 258.05) .
- Data Table :
| Technique | Key Observations | Software/Tool | Reference |
|---|---|---|---|
| X-ray Diffraction | C-Cl bond length: 1.73 Å | SHELXL | |
| ¹H NMR | Isopropyl septet: δ 3.0 ppm (integration 1) | Bruker TopSpin |
Q. How should researchers handle this compound to ensure safety and stability?
- Methodological Answer :
- Storage : Under inert atmosphere (N₂ or Ar) at –20°C to prevent hydrolysis of the ester group.
- Handling : Use PPE (gloves, goggles) and fume hoods due to potential irritancy of chlorinated pyrimidines .
- Decomposition : Monitor via TGA; degradation onset typically occurs at ~200°C .
Advanced Research Questions
Q. How can contradictions between crystallographic and spectroscopic data for this compound be resolved?
- Methodological Answer : Discrepancies (e.g., bond angles in X-ray vs. NMR-derived NOE distances) require cross-validation:
Density Functional Theory (DFT) : Compare computed (B3LYP/6-31G*) and experimental geometries .
Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model crystal imperfections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
